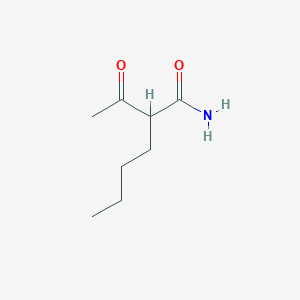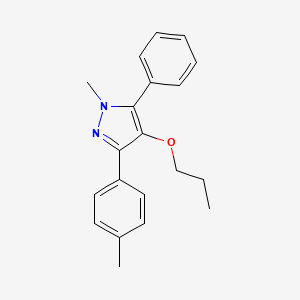
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl, phenyl, and propoxy groups
Méthodes De Préparation
The synthesis of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions: Typical reagents include halogens for halogenation, acids for protonation, and bases for deprotonation. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Applications De Recherche Scientifique
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways involved: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Examples include other pyrazole derivatives with different substituents, such as 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-ethoxy-1H-pyrazole and 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-butoxy-1H-pyrazole.
Propriétés
Numéro CAS |
60627-73-8 |
|---|---|
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-methyl-3-(4-methylphenyl)-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C20H22N2O/c1-4-14-23-20-18(16-12-10-15(2)11-13-16)21-22(3)19(20)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |
Clé InChI |
XSDFHZUIRVOYIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(N(N=C1C2=CC=C(C=C2)C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
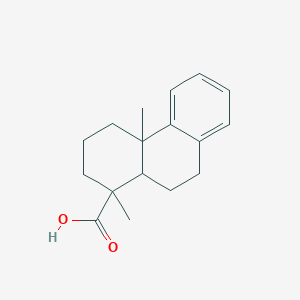
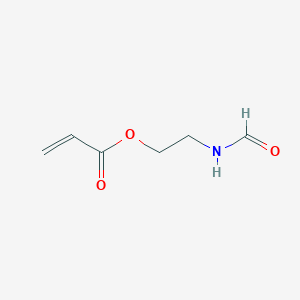



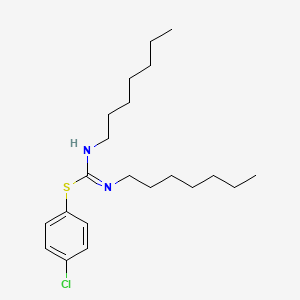
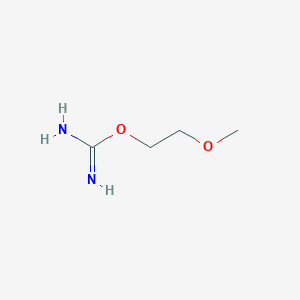
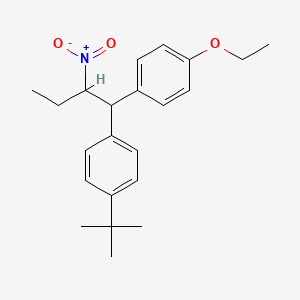
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
